REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:9]2[N:13]3[CH:14]=[CH:15][C:16]([C:18]([OH:21])([CH3:20])[CH3:19])=[N:17][C:12]3=[N:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[F:8].[N:22]1[CH:27]=[CH:26][CH:25]=[C:24](B(O)O)[CH:23]=1.O1BOBOB1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[OH-].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O1CCOCC1.O>[F:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]2[N:13]3[CH:14]=[CH:15][C:16]([C:18]([OH:21])([CH3:20])[CH3:19])=[N:17][C:12]3=[N:11][CH:10]=2)=[CH:3][C:2]=1[C:24]1[CH:23]=[N:22][CH:27]=[CH:26][CH:25]=1 |f:3.4.5.6,7.8,9.10.11|
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Name
|
2-[3-(3-chloro-4-fluorophenyl)imidazo[1,2-α]pyrimidin-7-yl]propan-2-ol
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Quantity
|
101.59 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1F)C1=CN=C2N1C=CC(=N2)C(C)(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)B(O)O
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Name
|
|
Quantity
|
42.98 g
|
Type
|
reactant
|
Smiles
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O1BOBOB1
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Name
|
K3PO4
|
Quantity
|
111.69 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
|
406 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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1.2 L
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
9.57 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
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Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 70° C. for 16 h
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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A 5 l round-bottomed flask equipped with a mechanical stirrer
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Type
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CUSTOM
|
Details
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Cycling vacuum and then nitrogen three times degassed the stirred slurry
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Type
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DISSOLUTION
|
Details
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All solids dissolved
|
Type
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CUSTOM
|
Details
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A 500 ml round-bottomed flask equipped with a magnetic stir bar
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Type
|
CUSTOM
|
Details
|
The resulting solution was degassed as above, then tri-tert-butylphosphine (49.8 ml of a 10 wt % solution in hexanes
|
Type
|
ADDITION
|
Details
|
16.7 mmol) was added by syringe
|
Type
|
CUSTOM
|
Details
|
The solution was degassed again
|
Type
|
TEMPERATURE
|
Details
|
warmed to 70° C
|
Type
|
CUSTOM
|
Details
|
At the end of reaction
|
Type
|
CUSTOM
|
Details
|
most of the product had crystallized out
|
Type
|
CUSTOM
|
Details
|
to provide a grey slurry
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between 2N HCl (1.8 l) and toluene (0.9 l)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After 90 min the resulting black solids were removed by filtration through a 1.0μ
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
equipped with a pH probe
|
Type
|
ADDITION
|
Details
|
The pH was adjusted to 3.8 by slow addition of 50 wt % NaOH (about 130 ml)
|
Type
|
CUSTOM
|
Details
|
The mixture self-nucleated to provide a slurry
|
Type
|
CUSTOM
|
Details
|
to provide a cream-colored slurry
|
Type
|
CUSTOM
|
Details
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The solids were collected on a frit
|
Type
|
WASH
|
Details
|
washed with water (250 ml) and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C1=CN=C2N1C=CC(=N2)C(C)(C)O)C=2C=NC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |